
O-Desmetil Gefitinib
Descripción general
Descripción
O-Desmetil gefitinib es un metabolito activo significativo de gefitinib, un conocido inhibidor de la tirosina quinasa del receptor del factor de crecimiento epidérmico (EGFR). Este compuesto es crucial en el campo de la investigación y el tratamiento del cáncer, particularmente para el cáncer de pulmón de células no pequeñas. This compound conserva las propiedades inhibitorias de gefitinib, lo que lo convierte en un agente potente contra EGFR.
Aplicaciones Científicas De Investigación
Inhibition of EGFR Activity
Research has shown that O-desmethyl gefitinib exhibits inhibitory effects on EGFR, although it is less potent than gefitinib itself. In vitro studies indicate that while gefitinib has an IC50 value of 0.022 µM against EGFR, O-desmethyl gefitinib's IC50 is approximately 0.036 µM, demonstrating similar but reduced inhibitory activity . This suggests that while O-desmethyl gefitinib may not significantly contribute to the therapeutic effects of gefitinib, it still possesses relevant pharmacological properties.
Pharmacokinetics
A recent study assessed the pharmacokinetics of gefitinib and its metabolites in elderly patients with EGFR-mutated advanced NSCLC. The area under the plasma concentration-time curve (AUC) for O-desmethyl gefitinib was found to be 10.6 ± 14 µM h, indicating substantial systemic exposure . This highlights the importance of considering both gefitinib and its metabolite in treatment regimens.
Treatment of Non-Small Cell Lung Cancer
O-desmethyl gefitinib has been studied as part of the pharmacological profile of gefitinib in treating NSCLC. While desmethyl gefitinib alone shows limited efficacy in tumor growth inhibition compared to gefitinib, its presence in plasma at therapeutic levels necessitates further investigation into its potential roles in combination therapies or as a biomarker for treatment response .
Drug Interaction Studies
O-desmethyl gefitinib's interaction with various drug transporters and metabolic enzymes has been explored. For instance, a study indicated that cranberry juice could modulate the pharmacokinetics of gefitinib and its metabolite by affecting P-glycoprotein and cytochrome P450 enzymes . Understanding these interactions can inform strategies to enhance therapeutic efficacy through dietary modifications or co-administration with other agents.
Efficacy and Safety Profiles
Clinical trials focusing on the safety and efficacy profiles of gefitinib often report on O-desmethyl gefitinib as part of their metabolic assessments. For example, a study involving elderly patients revealed that while some experienced adverse effects like diarrhea and liver enzyme elevations, these were manageable within the context of ongoing treatment .
Comparative Studies with Other Agents
Comparative studies have been conducted to evaluate the effectiveness of O-desmethyl gefitinib against other therapeutic agents in NSCLC treatment protocols. These studies often emphasize the need to understand not only the direct effects on tumor cells but also how metabolites can influence overall treatment outcomes and patient quality of life.
Data Summary Table
Property | Gefitinib | O-Desmethyl Gefitinib |
---|---|---|
IC50 (EGFR Inhibition) | 0.022 µM | 0.036 µM |
AUC (Plasma Concentration) | Varies by patient | 10.6 ± 14 µM h |
Clinical Efficacy | Significant tumor inhibition | Limited effect observed |
Drug Interaction Potential | Yes | Yes |
Mecanismo De Acción
O-Desmetil gefitinib ejerce sus efectos inhibiendo la actividad de la tirosina quinasa del receptor del factor de crecimiento epidérmico (EGFR). Esta inhibición previene la fosforilación de residuos de tirosina en el receptor, bloqueando las vías de señalización descendentes involucradas en la proliferación y supervivencia celular. El compuesto se dirige específicamente al sitio de unión al ATP del EGFR, lo que lleva a la supresión del crecimiento tumoral y la inducción de apoptosis en las células cancerosas.
Análisis Bioquímico
Biochemical Properties
O-Desmethyl Gefitinib exhibits significant activity as an inhibitor of tyrosine residue phosphorylation in EGFR . It interacts with the EGFR enzyme, inhibiting its function . The nature of these interactions involves the binding of O-Desmethyl Gefitinib to the ATP-binding site of the enzyme, preventing autophosphorylation and kinase activation .
Cellular Effects
O-Desmethyl Gefitinib shows slightly reduced activity in whole-cell assays, with an IC50 of 760, in contrast to gefitinib’s 49 nM . This suggests that O-Desmethyl Gefitinib influences cell function by modulating cell signaling pathways, specifically those involving EGFR .
Molecular Mechanism
O-Desmethyl Gefitinib exerts its effects at the molecular level by inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with the epidermal growth factor receptor (EGFR-TK) .
Temporal Effects in Laboratory Settings
It is known that the plasma concentrations of O-Desmethyl Gefitinib were higher over 24 hours after taking gefitinib .
Metabolic Pathways
O-Desmethyl Gefitinib is involved in metabolic pathways facilitated by the cytochrome P450 isoform CYP2D6 . It is a product of the metabolism of gefitinib, an anticancer drug .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de O-Desmetil gefitinib generalmente implica la desmetilación de gefitinib. Este proceso se puede lograr utilizando varios agentes desmetilantes, como tribromuro de boro (BBr3) o cloruro de aluminio (AlCl3) en un solvente orgánico como diclorometano. La reacción generalmente se lleva a cabo bajo una atmósfera inerte a bajas temperaturas para evitar reacciones secundarias.
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso involucra pasos de purificación rigurosos, incluida la cristalización y la cromatografía, para garantizar una alta pureza y rendimiento. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
O-Desmetil gefitinib experimenta varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertirlo en formas más reducidas, alterando potencialmente su actividad biológica.
Sustitución: Las reacciones de sustitución nucleófila pueden introducir diferentes grupos funcionales, modificando sus propiedades.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H2O2) y permanganato de potasio (KMnO4).
Reducción: A menudo se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidruro de aluminio y litio (LiAlH4).
Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo en presencia de una base pueden facilitar las reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que las reacciones de sustitución pueden producir varios derivados alquilados o acilados.
Comparación Con Compuestos Similares
Compuestos similares
Gefitinib: El compuesto padre, también un inhibidor de EGFR, pero con un grupo metilo que falta en O-Desmetil gefitinib.
Erlotinib: Otro inhibidor de EGFR con un mecanismo de acción similar pero diferente estructura química.
Afatinib: Un inhibidor de EGFR de espectro más amplio que también se dirige a otros miembros de la familia ErbB.
Unicidad
This compound es único debido a su estructura desmetilizada específica, lo que puede resultar en diferentes propiedades farmacocinéticas y farmacodinámicas en comparación con gefitinib. Su formación depende de la actividad de la enzima CYP2D6, que puede variar entre individuos, lo que podría influir en su perfil de eficacia y seguridad .
¡Si tiene más preguntas o necesita más detalles, no dude en preguntar!
Actividad Biológica
O-Desmethyl gefitinib is a major metabolite of gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor widely used in the treatment of non-small cell lung cancer (NSCLC). Understanding the biological activity of this metabolite is crucial for evaluating its potential therapeutic implications and safety profile.
Metabolism and Pharmacokinetics
Gefitinib undergoes extensive metabolic transformations, primarily through O-demethylation, which leads to the formation of O-desmethyl gefitinib. The metabolism is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, with significant contributions from oxidative pathways involving the morpholine ring and defluorination processes .
In pharmacokinetic studies, O-desmethyl gefitinib has been detected in plasma at concentrations comparable to gefitinib itself. However, its pharmacokinetic profile indicates that it reaches peak concentrations more rapidly than gefitinib, suggesting differences in absorption and distribution dynamics .
Biological Activity
Inhibition of EGFR : O-desmethyl gefitinib exhibits inhibitory activity against EGFR, although its potency is significantly lower than that of gefitinib. In enzyme assays, O-desmethyl gefitinib has an IC50 value of approximately 0.036 µM compared to gefitinib's 0.022 µM, indicating a reduced but still relevant capacity to inhibit EGFR tyrosine kinase activity . However, in whole cell assays, its effectiveness drops considerably, with an IC50 of 0.76 µM, making it about 15 times less active than gefitinib against EGF-stimulated cell growth .
Cell Penetration : One of the key limitations of O-desmethyl gefitinib is its poor cellular penetration, which significantly reduces its therapeutic potential compared to gefitinib. This limitation has been highlighted in various studies where O-desmethyl gefitinib showed minimal impact on tumor growth in vivo despite comparable plasma concentrations .
Comparative Efficacy in Clinical Studies
Clinical studies have demonstrated that while gefitinib is effective as a first-line treatment for patients with EGFR mutation-positive NSCLC, the contribution of O-desmethyl gefitinib to overall therapeutic efficacy remains minimal. For instance, a study indicated that approximately 90% of gefitinib is excreted unchanged in feces and urine, suggesting that the active metabolite does not significantly contribute to the drug's clinical effects .
Table 1: Comparison of Gefitinib and O-Desmethyl Gefitinib
Parameter | Gefitinib | O-Desmethyl Gefitinib |
---|---|---|
IC50 (EGFR Inhibition) | 0.022 µM | 0.036 µM |
IC50 (Cell Growth Inhibition) | 0.049 µM | 0.76 µM |
Plasma Concentration | Higher | Comparable |
Cell Penetration | High | Low |
Therapeutic Contribution | Significant | Minimal |
Case Studies and Clinical Implications
Several case studies have explored the pharmacodynamics of gefitinib and its metabolites in NSCLC patients. For example, a meta-analysis indicated that patients treated with gefitinib showed improved progression-free survival (PFS) compared to those receiving standard chemotherapy . However, the role of O-desmethyl gefitinib in these outcomes was not clearly defined.
Moreover, adverse effects associated with gefitinib treatment—such as liver toxicity and gastrointestinal issues—have prompted investigations into the metabolic pathways to optimize dosing regimens and minimize toxicity . Understanding the metabolism and activity of O-desmethyl gefitinib could lead to better management strategies for patients experiencing side effects.
Propiedades
IUPAC Name |
4-(3-chloro-4-fluoroanilino)-6-(3-morpholin-4-ylpropoxy)quinazolin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN4O3/c22-16-10-14(2-3-17(16)23)26-21-15-11-20(19(28)12-18(15)24-13-25-21)30-7-1-4-27-5-8-29-9-6-27/h2-3,10-13,28H,1,4-9H2,(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMMYZUUCFPEHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461102 | |
Record name | O-Desmethyl Gefitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847949-49-9 | |
Record name | o-Desmethyl gefitinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847949499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Desmethyl Gefitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-DESMETHYL GEFITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53LPA3P6SI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Which cytochrome P450 enzyme is primarily responsible for the formation of O-Desmethyl Gefitinib?
A2: Research points to CYP2D6 as the primary enzyme responsible for metabolizing Gefitinib into O-Desmethyl Gefitinib. [] While other enzymes like CYP3A4 contribute to Gefitinib metabolism overall, CYP2D6 specifically facilitates the O-demethylation reaction leading to M523595 formation. []
Q2: How do genetic variations in CYP2D6 impact the metabolism of Gefitinib and, consequently, the formation of O-Desmethyl Gefitinib?
A3: Studies have shown that variations in the CYP2D6 gene can significantly alter its enzymatic activity. [, ] Some variations lead to decreased clearance of Gefitinib, suggesting a potential build-up of the drug in individuals carrying these variations. [, ] Conversely, other variations might increase clearance, potentially leading to lower exposure to both Gefitinib and its metabolite, O-Desmethyl Gefitinib. [, ]
Q3: Are there analytical methods available to accurately measure the concentrations of both Gefitinib and O-Desmethyl Gefitinib in biological samples?
A4: Yes, researchers have developed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous determination of Gefitinib and O-Desmethyl Gefitinib in human plasma. [, ] This technique enables accurate quantification of both compounds, crucial for understanding their pharmacokinetic profiles and potential clinical implications.
Q4: Beyond its role as a metabolite, has O-Desmethyl Gefitinib demonstrated any significant biological activities or interactions?
A5: While O-Desmethyl Gefitinib is primarily recognized as a metabolite of Gefitinib, research indicates its potential to inhibit SN-38 glucuronidation. [] SN-38, an active metabolite of the anticancer drug Irinotecan, undergoes glucuronidation as a detoxification pathway. Therefore, O-Desmethyl Gefitinib's inhibitory effect on this process might influence SN-38's efficacy and toxicity profile, warranting further investigation.
Q5: How does the pharmacokinetic profile of Gefitinib differ in elderly patients compared to younger populations, and are there any implications for O-Desmethyl Gefitinib levels?
A6: Studies investigating Gefitinib pharmacokinetics in elderly patients with EGFR-mutated advanced non-small cell lung cancer are underway. [] As age-related physiological changes can influence drug absorption, distribution, metabolism, and excretion, understanding these differences is crucial for optimizing Gefitinib dosing and predicting potential variations in O-Desmethyl Gefitinib levels in elderly patients.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.